2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-bromo-3-methylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The resulting product is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the sulfonylated product with 2-aminobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a dibromo derivative.
Scientific Research Applications
2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid: This compound is similar in structure but contains a diethylsulfamoyl group instead of a sulfonyl group.
4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid: This compound has a similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12BrNO4S |
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Molecular Weight |
370.22 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
HIPZMOANRHFVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br |
Origin of Product |
United States |
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